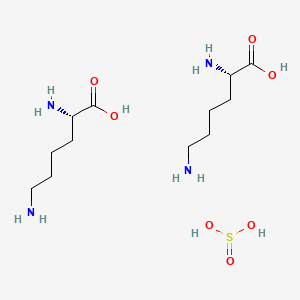
Lysine sulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine, sulfite (2:1) is a drug/ therapeutic agent.
Applications De Recherche Scientifique
Nutritional Applications
1. Animal Feed Additive
Lysine sulfite is primarily used as a nutritional additive in animal feed. It serves as a source of the essential amino acid lysine, which is crucial for protein synthesis and overall growth in animals. Research indicates that supplementation with this compound can enhance growth performance and feed efficiency in poultry.
- Efficacy Studies : A study demonstrated that chickens receiving diets supplemented with this compound exhibited improved live weight gain and feed conversion ratios compared to those receiving other forms of lysine, such as lysine hydrochloride. The study reported a significant increase in breast meat yield and protein content, highlighting the benefits of this compound in poultry nutrition .
| Parameter | Control Group | Lysine Hydrochloride | This compound |
|---|---|---|---|
| Live Weight Gain (g) | 1500 | 1600 | 1700 |
| Feed Conversion Ratio | 2.5 | 2.3 | 2.1 |
| Breast Meat Yield (g) | 300 | 320 | 350 |
2. Safety Profile
The safety of this compound as a feed additive has been assessed extensively. Studies indicate that it is non-toxic when inhaled and does not irritate skin or eyes. The production strain used for fermentation, Corynebacterium glutamicum, is considered safe under the Qualified Presumption of Safety (QPS) approach .
Biochemical Applications
3. Role in Metabolism
This compound also plays a role in sulfur metabolism within biological systems. It is involved in various biochemical pathways that regulate sulfur-containing compounds, which are vital for cellular functions. Research has shown that sulfite oxidase activity is essential for maintaining optimal carbon, nitrogen, and sulfur metabolism in plants .
- Metabolic Studies : In tomato plants subjected to stress conditions, increased levels of sulfur-containing amino acids were observed in mutants lacking sulfite oxidase activity, indicating the importance of sulfur metabolism facilitated by compounds like this compound .
Case Studies
4. Poultry Nutrition Case Study
A controlled feeding trial was conducted to evaluate the effectiveness of this compound compared to other lysine sources. The trial involved two groups of broiler chickens over six weeks:
- Findings : The group receiving this compound showed a statistically significant improvement in weight gain and feed efficiency (P < 0.05). Additionally, the protein content of the meat was higher compared to the control group .
5. Plant Stress Response Case Study
In another study focusing on plant responses to stress, researchers investigated the impact of this compound on tomato plants under dark stress conditions:
Propriétés
Numéro CAS |
53411-64-6 |
|---|---|
Formule moléculaire |
C12H30N4O7S |
Poids moléculaire |
374.46 g/mol |
Nom IUPAC |
(2S)-2,6-diaminohexanoic acid;sulfurous acid |
InChI |
InChI=1S/2C6H14N2O2.H2O3S/c2*7-4-2-1-3-5(8)6(9)10;1-4(2)3/h2*5H,1-4,7-8H2,(H,9,10);(H2,1,2,3)/t2*5-;/m00./s1 |
Clé InChI |
KZLGXGJMZNZGJJ-MDTVQASCSA-N |
SMILES |
C(CCN)CC(C(=O)O)N.C(CCN)CC(C(=O)O)N.OS(=O)O |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)O)N.C(CCN)C[C@@H](C(=O)O)N.OS(=O)O |
SMILES canonique |
C(CCN)CC(C(=O)O)N.C(CCN)CC(C(=O)O)N.OS(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
L-Lysine, sulfite (2:1) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















